molecular formula C13H17NO3 B1142939 Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester CAS No. 1263279-61-3

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester

Cat. No.: B1142939
CAS No.: 1263279-61-3
M. Wt: 235.27898
InChI Key:
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Description

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is also referred to as tert-butyl N-(3-formyl-2-methylphenyl)carbamate

Preparation Methods

The synthesis of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 3-formyl-2-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester:

Properties

IUPAC Name

tert-butyl N-(3-formyl-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMOMOKJEOOGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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